5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one
CAS No.:
VCID: VC10749052
Molecular Formula: C26H31ClN2O4
Molecular Weight: 471.0 g/mol
* For research use only. Not for human or veterinary use.
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one -](/images/structure/VC10749052.png)
Description |
The compound 5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule featuring a diverse array of functional groups. This includes a chlorophenyl group, a dimethylamino propyl chain, a propoxy-3-methylbenzoyl moiety, and a hydroxy-dihydro-pyrrolone core. Despite the lack of specific information on this exact compound in the provided search results, its structural components suggest potential applications in medicinal chemistry and organic synthesis due to its ability to interact with various biological targets. Synthesis and Chemical ReactivityThe synthesis of such compounds typically involves multi-step organic reactions. Common steps may include:
Reagents like potassium permanganate for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions are commonly used. Potential ApplicationsGiven its structural diversity, this compound could have applications in medicinal chemistry, particularly in drug development. The presence of multiple functional groups allows it to interact with various biological targets, which could be beneficial for designing drugs with specific pharmacological profiles. Comparison with Similar Compounds |
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Product Name | 5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one |
Molecular Formula | C26H31ClN2O4 |
Molecular Weight | 471.0 g/mol |
IUPAC Name | (4E)-5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]pyrrolidine-2,3-dione |
Standard InChI | InChI=1S/C26H31ClN2O4/c1-5-15-33-21-12-9-19(16-17(21)2)24(30)22-23(18-7-10-20(27)11-8-18)29(26(32)25(22)31)14-6-13-28(3)4/h7-12,16,23,30H,5-6,13-15H2,1-4H3/b24-22+ |
Standard InChIKey | ITKWPVLOLOFGLS-ZNTNEXAZSA-N |
Isomeric SMILES | CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)Cl)/O)C |
Canonical SMILES | CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)Cl)O)C |
PubChem Compound | 5733388 |
Last Modified | Aug 24 2023 |
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